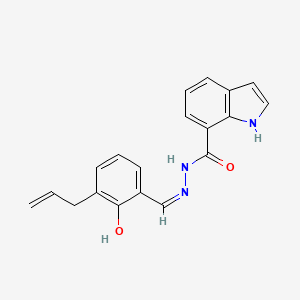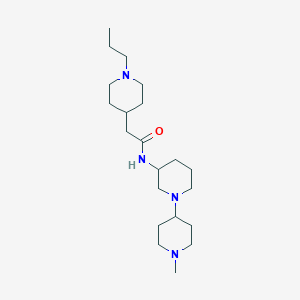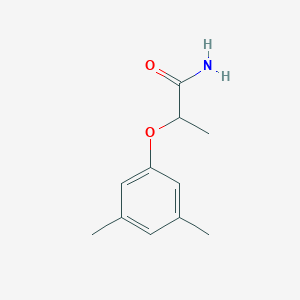![molecular formula C42H26O2S2 B6027844 1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione](/img/structure/B6027844.png)
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione, also known as BPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. BPEP is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.
Mécanisme D'action
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione exerts its effects by selectively binding to and antagonizing mGluR5. This receptor subtype is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, this compound reduces the excitability of neurons, leading to a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce the levels of dopamine in the striatum, suggesting that it may modulate the activity of the dopaminergic system. Additionally, this compound has been shown to reduce the expression of various inflammatory cytokines, indicating that it may have anti-inflammatory properties. This compound has also been shown to reduce the levels of oxidative stress markers, suggesting that it may have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione has several advantages for use in lab experiments. Its high purity and yield make it suitable for biological research applications. Additionally, its ability to selectively antagonize mGluR5 makes it a valuable tool for investigating the role of this receptor subtype in various neurological disorders. However, this compound also has some limitations. Its potency and selectivity for mGluR5 may vary depending on the experimental conditions, which may affect the interpretation of results. Additionally, this compound may have off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione. One area of interest is the role of mGluR5 in addiction and other psychiatric disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that mGluR5 may be a potential target for the treatment of addiction. Additionally, this compound has been shown to reduce the symptoms of depression and anxiety in animal models, indicating that mGluR5 may be a potential target for the treatment of these disorders. Another area of interest is the development of more potent and selective mGluR5 antagonists. This compound has been shown to have some off-target effects, which may complicate the interpretation of results. Developing more potent and selective mGluR5 antagonists may help to overcome these limitations and improve the specificity of research on this receptor subtype.
Méthodes De Synthèse
The synthesis of 1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 4-bromoanisole, which is then reacted with phenylacetylene to form 4-phenylphenylethynyl bromide. This intermediate is then reacted with 4-phenylthiophenol to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for biological research applications.
Applications De Recherche Scientifique
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione has been extensively studied for its potential applications in biological research. Its ability to selectively antagonize mGluR5 has made it a valuable tool for investigating the role of this receptor subtype in various neurological disorders. This compound has been shown to reduce the symptoms of Parkinson's disease in animal models, suggesting that mGluR5 may play a role in the pathogenesis of this disorder. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that mGluR5 may be a potential target for the treatment of addiction.
Propriétés
IUPAC Name |
1,2-bis[4-[2-(4-phenylsulfanylphenyl)ethynyl]phenyl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H26O2S2/c43-41(35-23-15-31(16-24-35)11-13-33-19-27-39(28-20-33)45-37-7-3-1-4-8-37)42(44)36-25-17-32(18-26-36)12-14-34-21-29-40(30-22-34)46-38-9-5-2-6-10-38/h1-10,15-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOQBRLDCLODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)SC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H26O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B6027764.png)
![2-chloro-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6027772.png)
![2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6027773.png)


![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-methyl-1,3-oxazole-4-carboxamide trifluoroacetate](/img/structure/B6027802.png)

![1-(3-{1-[(2-chloro-6-fluorophenyl)acetyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6027817.png)
![3-methoxy-1-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6027829.png)
![2-methylbenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6027862.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6027866.png)
![ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate](/img/structure/B6027868.png)
![2-(ethylthio)-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6027872.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6027875.png)